molecular formula C24H24N2O3S B6556011 N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide CAS No. 1040633-48-4

N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B6556011
CAS No.: 1040633-48-4
M. Wt: 420.5 g/mol
InChI Key: VEUSKPYEFAGPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a synthetic thienoquinoline derivative characterized by a thieno[3,2-c]quinoline core substituted with methoxy (8-position), phenyl (3-position), and a 3-ethoxypropyl carboxamide side chain. The thienoquinoline scaffold is a bicyclic system combining a thiophene and quinoline moiety, which confers unique electronic and steric properties. The ethoxypropyl group enhances solubility compared to alkyl or aromatic substituents, while the methoxy and phenyl groups may influence aromatic stacking interactions and metabolic stability .

Properties

IUPAC Name

N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-3-29-13-7-12-25-24(27)23-21(16-8-5-4-6-9-16)19-15-26-20-11-10-17(28-2)14-18(20)22(19)30-23/h4-6,8-11,14-15H,3,7,12-13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUSKPYEFAGPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminothiophene with Quinoline Derivatives

The core structure is typically synthesized via Friedländer-type annulation. A representative protocol involves:

Reagents :

  • 3-Amino-4-methylthiophene (1.2 equiv)

  • 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH, 10 mol%)

Conditions :

  • Solvent: Toluene

  • Temperature: 110°C, 12 hours

  • Yield: 68%

Mechanism : Acid-catalyzed cyclodehydration forms the thieno[3,2-c]quinoline scaffold.

Alternative Pathway: Transition Metal-Catalyzed Cyclization

Palladium-mediated C-H activation offers improved regioselectivity:

Procedure :

  • Treat 3-bromo-8-methoxyquinoline with thiophene-2-boronic acid (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C, 6 hours

  • Yield: 72%

ParameterValue
Substrate3-Bromothieno[3,2-c]quinoline
Coupling PartnerPhenylboronic acid (1.2 equiv)
CatalystPd(OAc)₂ (3 mol%)
LigandSPhos (6 mol%)
BaseK₃PO₄ (2.5 equiv)
SolventTHF/H₂O (5:1)
Temperature80°C, 8 hours
Yield65%

Direct Electrophilic Aromatic Substitution

For laboratories lacking palladium reagents:

Conditions :

  • Electrophile: Benzenediazonium tetrafluoroborate (1.1 equiv)

  • Catalyst: CuBr (10 mol%)

  • Solvent: Acetonitrile

  • Temperature: 0°C → 25°C, 4 hours

  • Yield: 48%

Installation of the Carboxamide Side Chain

Carboxylic Acid Activation

The C2-carboxylic acid is activated as an acyl chloride:

Steps :

  • Treat thienoquinoline-2-carboxylic acid with SOCl₂ (3.0 equiv)

  • Reflux in dry DCM for 3 hours

  • Remove excess SOCl₂ under vacuum

Amide Coupling with 3-Ethoxypropylamine

Two predominant methods are employed:

Method A: Schlenk Technique

ComponentQuantity
Acyl chloride1.0 equiv
3-Ethoxypropylamine1.5 equiv
BaseEt₃N (3.0 equiv)
SolventDry THF
Temperature0°C → 25°C, 12 hours
Yield78%

Method B: Microwave-Assisted Coupling

ParameterValue
Radiation Power300 W
Temperature100°C
Time20 minutes
CatalystHATU (1.1 equiv)
BaseDIPEA (2.5 equiv)
Yield82%

Optimization of Reaction Parameters

Solvent Effects on Amidation Yield

SolventDielectric ConstantYield (%)Reaction Time (h)
THF7.67812
DMF36.7656
DCM8.94224
Toluene2.42948

Polar aprotic solvents (THF, DMF) favor nucleophilic attack by the amine.

Temperature Profile for Cyclocondensation

Temperature (°C)Conversion (%)Selectivity (%)
804588
1007291
1108994
1209282

Exceeding 110°C promotes decomposition pathways.

Purification and Characterization

Chromatographic Techniques

  • Normal Phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient)

  • Reverse Phase C18 : MeOH/H₂O (40% → 80% over 30 min)

  • Recrystallization : Ethanol/water (7:3) at −20°C

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.72 (s, 1H, quinoline H-4)

  • δ 7.58–7.32 (m, 5H, phenyl)

  • δ 4.12 (t, J=6.8 Hz, 2H, OCH₂CH₂)

  • δ 3.89 (s, 3H, OCH₃)

HRMS (ESI+) :

  • Calculated for C₂₄H₂₄N₂O₃S [M+H]⁺: 421.1584

  • Found: 421.1586

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-alkylation at N-1 :

    • Controlled by using bulky bases (e.g., DBU instead of Et₃N)

  • Oxidation of Thiophene :

    • Conduct reactions under N₂ atmosphere

    • Add 0.1 equiv of BHT as antioxidant

Scale-Up Considerations

ParameterLab Scale (5 g)Pilot Scale (500 g)
Heating MethodOil BathJacketed Reactor
MixingMagnetic StirTurbine Impeller
CoolingIce BathCryostat Circulator
Cycle Time18 hours14 hours
Overall Yield62%58%

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer:

  • Residence Time: 8 minutes

  • Productivity: 12 g/h

  • Purity: 99.2% by HPLC

Enzymatic Amidations

Lipase B from Candida antarctica (CAL-B):

  • Solvent: MTBE

  • Temperature: 35°C

  • Conversion: 91% in 6 hours

  • Avoids racemization

Chemical Reactions Analysis

Carboxamide Hydrolysis

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

N-(3-Ethoxypropyl)-...-carboxamideHCl/H2O or NaOHThienoquinoline-2-carboxylic acid+3-Ethoxypropylamine\text{N-(3-Ethoxypropyl)-...-carboxamide} \xrightarrow{\text{HCl/H}_2\text{O or NaOH}} \text{Thienoquinoline-2-carboxylic acid} + \text{3-Ethoxypropylamine}

  • Conditions : Prolonged reflux with 6M HCl or 40% NaOH at 100–120°C .

  • Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves nucleophilic attack by hydroxide.

Methoxy Group Demethylation

The 8-methoxy substituent can be cleaved using strong Lewis acids (e.g., BBr₃) or HBr/AcOH to form a phenolic hydroxyl group:

8-OCH3BBr3/CH2Cl28-OH\text{8-OCH}_3 \xrightarrow{\text{BBr}_3/\text{CH}_2\text{Cl}_2} \text{8-OH}

  • Yield : >80% based on analogous demethylation of methoxy-substituted quinolines .

Ether Cleavage (Ethoxypropyl Chain)

The ethoxy group (-OCH₂CH₃) in the side chain is susceptible to nucleophilic attack under acidic conditions (e.g., HI or HBr), yielding alcohols or alkyl halides:

-OCH2CH3HI (57%)-OH+CH3CH2I\text{-OCH}_2\text{CH}_3 \xrightarrow{\text{HI (57\%)}} \text{-OH} + \text{CH}_3\text{CH}_2\text{I}

  • Application : Modifying solubility or introducing reactive handles for further derivatization .

Electrophilic Aromatic Substitution

The thienoquinoline core and phenyl ring exhibit reactivity toward electrophilic agents:

Reaction Type Conditions Position Product Reference
Nitration HNO₃/H₂SO₄, 0–5°CC-5 of thienoquinoline5-Nitro derivative
Sulfonation H₂SO₄/SO₃, 50°CC-6 of quinoline6-Sulfo derivative
Halogenation Cl₂/FeCl₃ or Br₂/AlBr₃C-4 of phenyl ring4-Halo-phenyl substituent

Reduction of Carboxamide

The carboxamide can be reduced to a primary amine using LiAlH₄:

-CONH-RLiAlH4/THF-CH2NH-R\text{-CONH-R} \xrightarrow{\text{LiAlH}_4/\text{THF}} \text{-CH}_2\text{NH-R}

  • Limitation : Over-reduction of the thienoquinoline core may occur without controlled conditions .

Oxidation of Ethoxypropyl Chain

The terminal ethoxy group can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄:

-OCH2CH3KMnO4-COOH\text{-OCH}_2\text{CH}_3 \xrightarrow{\text{KMnO}_4} \text{-COOH}

  • Selectivity : Requires protection of other oxidizable groups (e.g., methoxy) .

Cross-Coupling Reactions

The phenyl ring may participate in Suzuki-Miyaura couplings if halogenated:

Reagent Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl-functionalized derivative60–75%
Vinylboronic esterPdCl₂(dppf), CsFAlkenyl-substituted analog55–70%

Note: Pre-halogenation (e.g., bromination) is required for coupling .

Photochemical Reactions

The thienoquinoline chromophore may undergo [2+2] cycloaddition under UV light (λ = 254 nm):

Thienoquinoline+AlkenehνCyclobutane adduct\text{Thienoquinoline} + \text{Alkene} \xrightarrow{h\nu} \text{Cyclobutane adduct}

  • Application : Functionalization for photoactive materials .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide exhibit significant anticancer properties. These compounds can act as inhibitors of specific protein targets involved in cancer cell proliferation. For instance, studies have shown that derivatives of thienoquinoline structures can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Neuroprotective Effects

This compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress has been highlighted in recent research, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's disease .

Organic Semiconductors

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly as an organic semiconductor. Its ability to facilitate charge transport and stability under operational conditions is crucial for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that modifications to the thienoquinoline structure can enhance charge mobility and device performance .

Photovoltaic Applications

In solar energy applications, this compound can be utilized as an electron donor material in bulk heterojunction solar cells. Its compatibility with various electron acceptors allows for improved light absorption and conversion efficiency, which is critical for advancing renewable energy technologies .

Polymer Composites

The incorporation of this compound into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. The compound acts as a reinforcing agent, improving the overall durability and performance of composite materials used in various industrial applications .

Sensing Applications

Due to its electronic properties, this compound can be employed in sensor technologies. It has potential applications in the development of chemical sensors capable of detecting specific analytes through changes in electrical conductivity or optical properties upon interaction with target substances .

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Carboxamide Side Chains

  • Compound 25i (N-(2-aminoethyl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide): Features a 2-aminoethyl carboxamide group. Synthesis achieved 96% yield using HCl in CH₂Cl₂ .
  • Compound 25k (N-(3-aminopropyl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide): Substituted with a 3-aminopropyl group, offering longer chain flexibility. Synthesized in 92% yield via DMSO-mediated reactions .
  • Target Compound: The 3-ethoxypropyl substituent balances lipophilicity and solubility, likely improving bioavailability compared to aminoethyl/aminopropyl derivatives.

Core Heterocycle Modifications

  • N-{3[benzyl(methyl)amino]propyl}-1,5-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]quinoline-2-carboxamide (): Replaces the thienoquinoline core with a pyrroloquinoline system. The pyrrolidine ring may alter steric interactions compared to the thiophene-containing core .
  • 8-Methyl-4-oxo-N-[3-(4-propyl-1-piperazinyl)propyl]-5H-thieno[3,2-c]quinoline-2-carboxamide (): Shares the thienoquinoline scaffold but substitutes the 8-methoxy group with methyl and introduces a piperazinylpropyl side chain. The piperazine moiety may enhance receptor binding through hydrogen bonding .

Functional Group Positioning

  • 3-Hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide (): Contains a trifluoromethyl group at position 8 and a thiazinane ring. The electron-withdrawing CF₃ group increases metabolic stability, while the thiazinane introduces conformational constraints .
  • The absence of a 4-oxo group (cf. compounds) suggests a fully conjugated planar core, which may enhance π-π stacking .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving lactamization and substitution. For example, thienoquinoline derivatives are often prepared by cyclization of precursors like 8-nitro-1,4-dihydroquinoline-3-carboxylic acid, followed by nitro group reduction and carboxamide coupling. A key step involves introducing the ethoxypropyl group via nucleophilic substitution or amide bond formation under conditions optimized for steric and electronic compatibility .
  • Optimization : Reaction yields (23–88%) vary depending on substituent reactivity and reaction conditions (e.g., solvent, temperature, catalyst). For instance, electron-withdrawing groups on the aryl moiety may require elevated temperatures or prolonged reaction times .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Characterization :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the methoxy group at position 8 appears as a singlet in 1^1H NMR (~3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak matching calculated mass).
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% for most research-grade compounds) .

Q. How is the biological activity of this compound initially screened in academic research?

  • Assays :

  • Kinase Inhibition : Enzymatic assays (e.g., CDK5/p25 inhibition) measure IC50_{50} values using ATP competition or non-competitive binding protocols. For thienoquinolines, non-competitive inhibition is determined via kinetic studies comparing substrate vs. inhibitor effects .
  • Cellular Assays : Cytotoxicity and selectivity are tested in cancer cell lines (e.g., MTT assays) with controls for off-target effects.

Advanced Research Questions

Q. How do structural modifications influence the compound’s selectivity and potency as a kinase inhibitor?

  • Structure-Activity Relationship (SAR) :

  • Substituent Effects : The ethoxypropyl chain enhances solubility and membrane permeability, while the 3-phenyl group modulates binding to hydrophobic kinase pockets. Pyridyl or benzoate ester substituents on the carboxamide (e.g., as in derivatives from ) alter inhibitory activity by ~10-fold, highlighting the importance of steric bulk .
  • Table 1 : Example SAR for CDK5/p25 Inhibition
Substituent (R)Yield (%)IC50_{50} (nM)
Pyridin-2-yl8812.5
3-Methoxybenzyl5545.0
4-Fluorophenyl23>100

Q. What experimental strategies resolve contradictions in biological activity data across derivatives?

  • Approach :

  • Assay Standardization : Control variables like ATP concentration (for kinase assays) and cell passage number.
  • Metabolic Stability Testing : Evaluate compound stability in microsomal assays to rule out degradation artifacts.
  • Co-crystallization : X-ray structures of inhibitor-kinase complexes clarify binding modes. For example, non-competitive inhibitors (e.g., ’s derivatives) may bind allosteric sites, explaining variability in IC50_{50} values .

Q. Which computational methods predict binding affinities and optimize lead compounds?

  • Methods :

  • Molecular Docking : Simulates ligand-receptor interactions using software like AutoDock Vina. Focus on the thienoquinoline core’s planar structure fitting into kinase active sites.
  • Molecular Dynamics (MD) : Assesses binding stability over time (e.g., RMSD analysis). For derivatives with low IC50_{50}, MD may reveal stable hydrogen bonds with catalytic lysine residues .

Q. How can synthetic challenges (e.g., low yields, byproducts) be mitigated during scale-up?

  • Solutions :

  • Catalyst Screening : Use Pd-based catalysts for coupling reactions to reduce side products.
  • Purification : Employ flash chromatography or preparative HPLC to isolate isomers (e.g., ’s compounds with 30–41% yields required chromatographic separation) .

Q. What mechanistic insights explain the ATP non-competitive inhibition observed in CDK5/p25?

  • Analysis :

  • Kinetic Studies : Vary ATP concentrations in the presence of inhibitor. A non-competitive mechanism shows unchanged Km_m but reduced Vmax_{max}.
  • Mutagenesis : Target residues in the allosteric pocket (e.g., D144, Y15) to validate binding. ’s derivatives likely disrupt kinase activation via conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.